1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine
Overview
Description
1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine, also known as 3,3,3-trifluoropropylpyrazoleamine, is a synthetic amine compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless, odorless and highly volatile compound, with a boiling point of 114.1 °C and a melting point of -51.5 °C. The compound has a molecular weight of 159.09 g/mol, and is soluble in water and most organic solvents.
Scientific Research Applications
- Coupling Agent : 1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine can serve as a coupling agent in materials science. When incorporated into surfaces or coatings, it enhances adhesion between dissimilar materials (e.g., polymers and metals). Its trifluoropropyl group provides hydrophobicity and chemical stability, making it valuable for modifying surfaces .
- Building Block : Researchers use this compound as a building block in organic synthesis. Its unique structure allows for the introduction of trifluoropropyl functionality into more complex molecules. This versatility enables the creation of novel compounds with tailored properties.
- Fluorinated Ligands : Fluorinated compounds play a crucial role in drug discovery. 1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine can serve as a precursor for designing fluorinated ligands. These ligands enhance drug binding affinity, metabolic stability, and bioavailability.
- Transition Metal Complexes : Researchers explore transition metal complexes containing this compound as ligands. These complexes exhibit unique reactivity and selectivity in catalytic processes. The trifluoropropyl group influences the electronic properties of the ligand, impacting catalytic activity.
- Fluoro Silicone Resins : The compound contributes to the synthesis of fluoro silicone resins. These resins find applications in protective coatings, adhesives, and sealants due to their excellent chemical resistance, thermal stability, and low surface energy .
- Industrial Applications : 1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine is used in the manufacture of defoaming agents and releasing agents. These additives improve the performance of industrial processes, such as polymer production and molding .
Materials Science and Surface Modification
Organic Synthesis
Pharmaceutical Research
Catalysis
Fluorinated Polymers and Coatings
Defoaming Agents and Release Agents
properties
IUPAC Name |
1-(3,3,3-trifluoropropyl)pyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3/c7-6(8,9)1-2-12-4-5(10)3-11-12/h3-4H,1-2,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIZNEVUACPAGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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